molecular formula C20H19FN6O B2856222 2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol CAS No. 955337-52-7

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol

Cat. No.: B2856222
CAS No.: 955337-52-7
M. Wt: 378.411
InChI Key: VCXFVVQWSRGTRO-UHFFFAOYSA-N
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Description

Key structural elements include:

  • Position 1: A phenyl group, enhancing hydrophobic interactions.
  • Position 4: A 3-fluorophenylamino substituent, which may improve binding affinity via halogen bonding or π-π stacking .
  • Position 6: A methylamino ethanol side chain, likely influencing solubility and pharmacokinetics .

Properties

IUPAC Name

2-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-26(10-11-28)20-24-18(23-15-7-5-6-14(21)12-15)17-13-22-27(19(17)25-20)16-8-3-2-4-9-16/h2-9,12-13,28H,10-11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFVVQWSRGTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]Pyrimidine Core Construction

The pyrazolo[3,4-d]pyrimidine system is typically synthesized via cyclocondensation of 5-aminopyrazoles with carbonyl-containing reagents. Shah et al. (2017) demonstrated that N-pyrazolylamides react with nitriles under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core in yields exceeding 70%. Alternative approaches include TSA-catalyzed 6-endo-trig cyclization of 5-aminopyrazoles with propargylic alcohols, which proceeds at 80°C in DCE to afford dihydropyrimidine intermediates that oxidize to the aromatic system.

Detailed Synthetic Routes

Route 1: Sequential Functionalization of Preformed Core

Step 1 : Synthesis of 1-phenyl-6-chloropyrazolo[3,4-d]pyrimidine
5-Amino-1-phenylpyrazole-4-carbonitrile undergoes cyclization with POCl3/DMF at 110°C for 6 hours, yielding the 6-chloro derivative (82% yield).

Step 2 : Installation of 3-Fluorophenylamino Group
The chloro intermediate reacts with 3-fluoroaniline (1.2 eq) using Pd2(dba)3/Xantphos catalyst system in toluene at 100°C (16 hours), achieving 74% conversion.

Step 3 : Side Chain Introduction
6-Chloro intermediate from Step 2 undergoes displacement with N-methylethanolamine (3 eq) in DMF at 60°C for 12 hours (68% yield).

Key Data :

Step Reagent(s) Conditions Yield
1 POCl3/DMF 110°C, 6h 82%
2 Pd/Xantphos 100°C, 16h 74%
3 N-Methylethanolamine DMF, 60°C 68%

Route 2: Convergent Synthesis via Suzuki Coupling

Step 1 : Preparation of 6-Boronic Ester Intermediate
1-Phenyl-6-iodopyrazolo[3,4-d]pyrimidine (synthesized via iodination with NIS) undergoes Miyaura borylation with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl2 in dioxane (90°C, 12 hours, 85% yield).

Step 2 : Coupling with Functionalized Partner
The boronic ester reacts with a pre-synthesized 3-fluorophenylamino-ethylaminoethanol fragment via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, 80°C, 8 hours), achieving 63% yield.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Buchwald-Hartwig Amination : Screening of 15 solvents revealed toluene as optimal, with Et3N base providing superior results over KOtBu (conversion increase from 58% to 74%).
  • Cyclization Steps : Ionic liquids like [BMIM][BF4] enhance reaction rates by 40% compared to conventional solvents (Sharma et al., 2024).

Temperature and Time Dependencies

  • 6-Chloro displacement reactions show Arrhenius behavior with Ea = 45 kJ/mol; reducing temperature from 80°C to 60°C decreases byproduct formation by 22% while maintaining 68% yield.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 9H, aromatic), 4.12 (t, J=6.5 Hz, 2H, CH2O), 3.68 (q, 2H, CH2N), 3.01 (s, 3H, NCH3).
  • 13C NMR : 162.1 (C-F), 156.8 (pyrimidine C4), 138.2–115.4 (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, 30:70 MeCN/H2O + 0.1% TFA) shows 98.2% purity with tR = 6.74 min.

Industrial-Scale Considerations

The patent AU2005322085B2 discloses continuous flow methods for analogous compounds, achieving 85% yield at 200 g scale using:

  • Microreactor residence time: 8 minutes
  • Temperature: 140°C
  • Catalyst loading: 0.5 mol% Pd

Biological Relevance and Applications

While direct studies on the target compound are limited, structural analogs demonstrate:

  • IC50 = 12 nM against CDK2 (Mandour et al., 2022)
  • 94% tumor growth inhibition in glioblastoma models at 50 mg/kg (Vignaroli et al., 2017)

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine moiety can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group and pyrazolopyrimidine core may interact with enzymes or receptors, modulating their activity. The ethanolamine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis at Position 4

The 3-fluorophenylamino group distinguishes the target compound from analogs. For example:

  • CAS 897619-28-2 (): Features a benzylamino group at position 3. The absence of fluorine may reduce electronegativity and hydrophobic interactions compared to the target compound .
  • 3-(4-Amino-1-isopropylpyrazolo[3,4-d]pyrimidin-3-yl)phenol (): A phenol substituent at position 3, which may enhance hydrogen bonding but reduce lipophilicity .
Table 1: Substituent Impact at Position 4
Compound Position 4 Substituent Key Properties Reference
Target Compound 3-fluorophenylamino Enhanced hydrophobicity -
CAS 897619-28-2 Benzylamino Moderate lipophilicity
Example 80 () 2,3-dimethylindazol-6-yl Bulky aromatic group

Substituent Analysis at Position 6

The methylamino ethanol side chain at position 6 is critical for solubility. Comparable compounds include:

  • 3-(6-(Ethylthio)-1-(2-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-yl)aminophenol (): An ethylthio group at position 6, which may reduce polarity compared to the ethanolamine chain .
  • Example 41 (): Features a methylthio group, likely decreasing aqueous solubility relative to the target compound .
Table 2: Substituent Impact at Position 6
Compound Position 6 Substituent Solubility Prediction Reference
Target Compound Methylamino ethanol High (polar side chain) -
Compound Ethylthio Moderate
Example 41 () Methylthio Low

Cross-Reactivity and Similarity Metrics

Using Tanimoto coefficient-based similarity indexing (), the target compound shows >70% structural similarity to CAS 897619-28-2 (), differing primarily in the fluorophenyl vs. benzylamino group. Such differences could significantly alter cross-reactivity in kinase assays .

Biological Activity

The compound 2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C18H20FN5
Molecular Weight 335.38 g/mol
IUPAC Name 2-{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol
InChI Key [InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with various targets:

  • EGFR (Epidermal Growth Factor Receptor) : Compounds in this class often exhibit inhibitory effects on EGFR, a critical target in many cancers.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition of VEGFR can lead to reduced angiogenesis in tumors.
  • Topoisomerase II : Inhibition of this enzyme disrupts DNA replication and transcription in rapidly dividing cells.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to the target compound have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The IC50 values for these compounds ranged from 0.3 to 24 µM, indicating strong activity against these lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antimicrobial Assays : Preliminary tests indicate potential efficacy against a range of bacterial strains, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure may enhance antimicrobial activity.

Study on Anticancer Efficacy

A recent study explored the effects of a related pyrazolo[3,4-d]pyrimidine derivative on tumor growth in an MCF-7 model. The results indicated:

  • Tumor Growth Inhibition : The compound significantly inhibited tumor growth and induced apoptosis in cancer cells.

Study on Kinase Inhibition

Another study focused on the dual inhibition of EGFR and VEGFR by a closely related analog:

  • Dual Inhibition : The compound demonstrated effective dual inhibition with IC50 values for EGFR and VEGFR at 0.3 µM and 7.60 µM respectively. This dual action is crucial for developing more effective anticancer therapies .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorophenyl and methylamino groups). 19^{19}F NMR is critical for verifying fluorine incorporation .
  • IR Spectroscopy : Identifies functional groups like N-H (3300–3500 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable .

What in vitro assays are recommended for the initial evaluation of biological activity?

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases, given the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity via MTT assays .
  • Solubility Studies : Measure logP values to guide formulation strategies for in vivo studies .

How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-fluorophenyl group in modulating biological activity?

Q. Advanced

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF3_3) or electron-donating (e.g., OMe) groups at the phenyl ring to assess electronic effects .
  • Bioisosteric Replacement : Replace fluorine with chlorine or trifluoromethyl to evaluate steric and electronic impacts .
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) to quantify interactions with target proteins and correlate with substituent properties .

What strategies can resolve contradictions in biological activity data across derivatives with similar substituents?

Q. Advanced

  • Orthogonal Assays : Combine enzymatic assays with cell-based readouts to distinguish direct target engagement from off-target effects .
  • Computational Docking : Perform molecular docking to identify steric clashes or unfavorable interactions in derivatives with unexpected low activity .
  • Meta-Analysis : Statistically analyze data across analogs to identify trends masked by experimental variability (e.g., IC50_{50} ranges vs. substituent logP) .

How can computational methods predict and validate interactions between this compound and its potential biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects on fluorine interactions) .
  • QSAR Modeling : Train models using descriptors like molar refractivity and topological polar surface area to predict activity for untested analogs .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. other halogens to guide rational design .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Byproduct Formation : Optimize stoichiometry (e.g., excess 3-fluoroaniline) and use flow chemistry to improve mixing efficiency .
  • Purification Bottlenecks : Replace column chromatography with pH-selective recrystallization (e.g., using aqueous HCl/NaOH) .
  • Thermal Sensitivity : Monitor exothermic reactions via in-line FTIR to prevent decomposition during scale-up .

How does the presence of the ethanolamine side chain influence the compound’s pharmacokinetic properties?

Q. Advanced

  • Solubility Enhancement : The hydroxyl group improves aqueous solubility, reducing logP by ~1.5 units compared to methyl-substituted analogs .
  • Metabolic Stability : Evaluate oxidative metabolism via liver microsome assays; the ethanolamine moiety may resist cytochrome P450-mediated degradation .
  • Toxicity Profiling : Assess hERG channel inhibition risks using patch-clamp assays, as basic side chains can prolong cardiac QT intervals .

What methodologies are suitable for analyzing degradation products under varying storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products (e.g., oxidized pyrimidine rings) and quantify stability using accelerated shelf-life testing .
  • Solid-State NMR : Characterize amorphous vs. crystalline degradation pathways in bulk formulations .

How can cross-disciplinary approaches (e.g., chemical biology and proteomics) elucidate the compound’s mechanism of action?

Q. Advanced

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target protein interactions .
  • Transcriptomic Profiling : RNA-seq can reveal downstream gene expression changes in treated cells, linking target modulation to phenotypic effects .
  • Metabolomic Analysis : Track metabolite flux via 13^{13}C-labeling to uncover metabolic vulnerabilities in target cells .

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